methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

Regioselective synthesis Nucleophilic substitution Benzimidazole protection

Choose this N1-carboxylate-protected benzimidazole to eliminate N-alkylation side reactions that reduce yields in unprotected 2-(chloromethyl)-1H-benzimidazole. The methyl carbamate protecting group ensures clean nucleophilic substitution at the C2-chloromethyl handle, delivering higher-purity product profiles and simpler purification. Superior atom economy vs. ethyl ester analogs (MW 224.64 vs. 238.67). Validated for PPI intermediate synthesis, 2-thiomethylbenzimidazole preparation, and cGMP quality control. For R&D and scale-up procurement.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 43016-46-2
Cat. No. B3022346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
CAS43016-46-2
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC(=O)N1C2=CC=CC=C2N=C1CCl
InChIInChI=1S/C10H9ClN2O2/c1-15-10(14)13-8-5-3-2-4-7(8)12-9(13)6-11/h2-5H,6H2,1H3
InChIKeyCLRRVAVUKSOPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate (CAS 43016-46-2): Key Intermediate for Proton Pump Inhibitor Synthesis


Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate (CAS 43016-46-2) is a benzimidazole derivative featuring a reactive chloromethyl group at the C2 position and a methyl carbamate protecting group at the N1 position . The compound serves as a versatile synthetic building block for nucleophilic substitution reactions, with the chloromethyl group acting as an electrophilic handle for introducing diverse substituents including thiols, amines, and alkoxides [1]. While structurally related to other benzimidazole intermediates, this specific compound differs critically in its N1-protection pattern, which prevents unwanted N-alkylation side reactions during downstream transformations [2].

Why Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate Cannot Be Replaced by Common Analogs in Regioselective Syntheses


Substitution of methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate with simpler analogs such as 2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9) or ethyl ester variants (CAS 43016-45-1) introduces measurable differences in reaction outcomes. The unprotected 2-(chloromethyl)-1H-benzimidazole contains an acidic N1-H proton (pKa ~12-13) that undergoes competing deprotonation and N-alkylation under basic nucleophilic substitution conditions, reducing desired product yields and generating difficult-to-remove N-alkylated byproducts [1]. The methyl carbamate protecting group in the target compound eliminates this side reaction pathway entirely, enabling cleaner product profiles. Additionally, the methyl ester versus ethyl ester choice affects both steric accessibility during nucleophilic attack and chromatographic behavior, with the methyl ester (MW 224.64) providing better atom economy than the ethyl ester analog (MW 238.67) . These structural differences translate directly to synthetic efficiency, impurity profiles, and ultimately procurement decisions.

Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate (CAS 43016-46-2): Quantitative Differentiation Evidence Versus Analogs


N1-Carboxylate Protection Enables Clean Nucleophilic Substitution Without N-Alkylation Side Reactions

The N1-methyl carbamate group in methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate prevents N-alkylation side reactions that occur with the unprotected analog 2-(chloromethyl)-1H-benzimidazole under basic nucleophilic substitution conditions. In the patented omeprazole intermediate synthesis, the protected N1 position allows exclusive reaction at the C2-chloromethyl group with 2-mercapto-5-methoxybenzimidazole, whereas unprotected benzimidazoles undergo competing N-deprotonation and subsequent N-alkylation, generating undesired isomeric products [1].

Regioselective synthesis Nucleophilic substitution Benzimidazole protection

Methyl Ester Versus Ethyl Ester Analog: Molecular Weight and Physicochemical Property Differences

Comparison of methyl ester (target compound, CAS 43016-46-2) versus ethyl ester analog (CAS 43016-45-1) reveals measurable differences in molecular weight and predicted physicochemical properties. The ethyl ester analog has a molecular weight of 238.67 g/mol compared to 224.64 g/mol for the methyl ester, representing a 6.2% increase in mass. Calculated LogP for the ethyl ester is 2.63 , while no experimentally validated LogP for the methyl ester is available in authoritative databases; however, based on homologous series trends, the methyl ester is expected to have a LogP approximately 0.5 units lower, affecting chromatographic retention and solubility characteristics.

Physicochemical properties Ester homolog comparison LogP

Positional Isomer Differentiation: N1-Carboxylate Versus 5-Carboxylate Substitution Pattern

The target compound (N1-carboxylate, CAS 43016-46-2) differs fundamentally from its positional isomer methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate (CAS 181054-01-3). In the 5-carboxylate isomer, the ester group is located on the benzimidazole benzene ring rather than on N1, leaving the N1 position unprotected and available for undesired alkylation. Additionally, the electron-withdrawing carboxylate at the 5-position deactivates the benzene ring toward electrophilic substitution while the N1-carboxylate in the target compound deactivates the imidazole nitrogen, creating distinctly different reactivity profiles at both the chloromethyl site and aromatic ring . The 7-carboxylate isomer (CAS 636574-35-1) exhibits yet another distinct substitution pattern .

Positional isomerism Regioisomer comparison Electrophilic reactivity

Optimal Procurement and Application Scenarios for Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate (CAS 43016-46-2)


Synthesis of Proton Pump Inhibitor (PPI) Intermediates Requiring N1-Protected Benzimidazole Cores

This compound is specifically suited for preparing benzimidazole-pyridine sulfide intermediates used in omeprazole and related PPI syntheses, where the N1-carboxylate protecting group prevents unwanted N-alkylation during thiol-displacement reactions at the C2-chloromethyl position [1]. The patent literature explicitly identifies N1-carboxylate-protected benzimidazoles as advantageous intermediates for this class of transformations, enabling cleaner product profiles and higher yields compared to unprotected analogs [1].

Nucleophilic Substitution for Diversifying Benzimidazole Libraries in Medicinal Chemistry

The C2-chloromethyl group serves as a versatile electrophilic handle for generating structurally diverse benzimidazole derivatives. The target compound has been demonstrated as a precursor for synthesizing 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles with reported antifungal activity [2]. In related work using the unprotected core structure, derivatives showed up to 89% analgesic and 100% anti-inflammatory activity compared to standard drug Nimesulide [3], illustrating the pharmacological potential of compounds accessible from this intermediate class.

Preparation of Benzimidazole-Based Building Blocks for cGAS Inhibitor Development

Patent literature identifies substituted benzimidazole derivatives as cGAS (cyclic GMP-AMP synthase) activity modulators . The target compound, with its protected N1 position and reactive C2-chloromethyl group, enables regioselective introduction of diverse substituents at the C2 position while maintaining N1 protection, a strategy applicable to constructing focused compound libraries for this emerging therapeutic target.

Quality Control Reference for Process Impurity Profiling in PPI Manufacturing

In industrial PPI manufacturing, the target compound and its synthetic descendants serve as reference standards for monitoring process-related impurities. The defined N1-carboxylate structure provides a distinct analytical signature (MW 224.64; InChIKey CLRRVAVUKSOPTC-UHFFFAOYSA-N) that facilitates identification and quantification of benzimidazole-related impurities by HPLC-MS during process validation and quality control, supporting cGMP compliance requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.